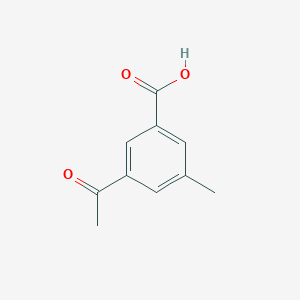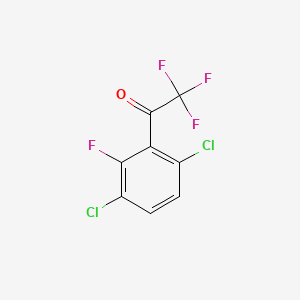
1,2-Dimethyl-6-nitro-1,2-dihydro-3H-indazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-6-nitro-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-6-nitro-1,2-dihydro-3H-indazol-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dimethylhydrazine with 6-nitrobenzaldehyde, followed by cyclization and oxidation steps . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-6-nitro-1,2-dihydro-3H-indazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The methyl groups can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Alkyl halides, sodium hydride.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxidized products.
Substitution: Substituted indazole derivatives.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-6-nitro-1,2-dihydro-3H-indazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory effects and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-6-nitro-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole core can bind to enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3H-Indazol-3-one, 1,2-dihydro-: Shares the indazole core but lacks the nitro and dimethyl groups.
1,3-Dimethyl-1H-imidazol-3-ium-2-yl: Contains a similar imidazole ring but differs in functional groups.
Uniqueness
1,2-Dimethyl-6-nitro-1,2-dihydro-3H-indazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and dimethyl groups enhances its reactivity and potential for diverse applications.
Propiedades
Número CAS |
716-36-9 |
|---|---|
Fórmula molecular |
C9H9N3O3 |
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
1,2-dimethyl-6-nitroindazol-3-one |
InChI |
InChI=1S/C9H9N3O3/c1-10-8-5-6(12(14)15)3-4-7(8)9(13)11(10)2/h3-5H,1-2H3 |
Clave InChI |
KCNXNTZAKWPPEZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphtho[1,2-g]quinoline](/img/structure/B14756686.png)
![5-[5-Amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]piperidin-2-one](/img/structure/B14756693.png)



![2H,2'H,4H,4'H-3,3'-Spirobi[[1]benzopyran]](/img/structure/B14756730.png)
![1-[(4-Methylphenyl)sulfanylmethyl]piperidine; 4-nitrobenzoyl chloride](/img/structure/B14756732.png)

![1-(4-Chlorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14756735.png)





